Cas no 338423-41-9 (5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole)
5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole
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- MDL: MFCD00231536
5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297239-500 mg |
5,6-Dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole, 90%; . |
338423-41-9 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
| abcr | AB297239-1 g |
5,6-Dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole, 90%; . |
338423-41-9 | 90% | 1 g |
€1,312.80 | 2023-07-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00885053-1g |
5,6-Dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole |
338423-41-9 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| abcr | AB297239-500mg |
5,6-Dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole, 90%; . |
338423-41-9 | 90% | 500mg |
€678.60 | 2025-03-19 | |
| abcr | AB297239-1g |
5,6-Dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole, 90%; . |
338423-41-9 | 90% | 1g |
€1312.80 | 2025-03-19 | |
| A2B Chem LLC | AI78297-1mg |
5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole |
338423-41-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI78297-5mg |
5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole |
338423-41-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI78297-10mg |
5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole |
338423-41-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI78297-500mg |
5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole |
338423-41-9 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI78297-1g |
5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole |
338423-41-9 | >90% | 1g |
$1295.00 | 2024-04-20 |
5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole Suppliers
5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole
5,6-Dimethyl-4-Nitro-1-Propyl-1H-1,3-Benzo[d]iazole: A Comprehensive Overview
The compound 5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzodiazole (CAS No. 338423-41-9) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a fused benzene and diazole ring system. The benzodiazole framework is known for its unique electronic properties and structural versatility, making it a subject of extensive research in recent years.
The benzodiazole structure in this compound is further substituted with a nitro group at the 4-position and methyl groups at the 5 and 6 positions. Additionally, a propyl group is attached at the 1-position of the diazole ring. These substituents significantly influence the electronic and steric properties of the molecule, making it suitable for applications in optoelectronics, sensors, and drug delivery systems. Recent studies have highlighted the potential of such substituted benzodiazoles as building blocks for advanced materials due to their ability to form stable π-conjugated systems.
One of the most notable advancements in the study of 5,6-dimethyl-4-nitro-1-propyl-1H-benzodiazole involves its use in organic light-emitting diodes (OLEDs). Researchers have demonstrated that this compound can act as an efficient electron transport layer due to its high electron mobility and excellent thermal stability. The incorporation of a nitro group enhances the electron-withdrawing effects, which further improves the device performance by optimizing charge carrier balance.
Moreover, the presence of methyl groups at positions 5 and 6 contributes to increased steric hindrance around the aromatic ring system. This steric effect has been shown to improve the stability of the molecule under harsh operating conditions, making it ideal for high-performance electronic devices. Recent experiments have also revealed that this compound exhibits strong fluorescence properties under UV irradiation, which opens up new possibilities for its application in bio-imaging and sensing technologies.
In terms of synthesis, 5,6-dimethyl-4-nitro-1-propyl-benzodiazole can be prepared through a multi-step organic synthesis process involving nucleophilic substitution and cyclization reactions. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction pathway, reducing production time while maintaining product quality.
Recent breakthroughs in computational chemistry have also provided deeper insights into the molecular properties of this compound. Density functional theory (DFT) calculations have been used to study the electronic structure and photophysical properties of benzodiazoles, revealing their potential as candidates for next-generation photovoltaic materials. These studies suggest that substituents such as the nitro group can significantly alter the absorption spectrum of the molecule, enabling better light harvesting efficiency in solar cells.
Beyond its electronic applications, 5,6-dimethyl-4-nitro-benzodiazole has also shown promise in medicinal chemistry. Its ability to form hydrogen bonds with biological molecules makes it a potential candidate for drug delivery systems. Recent research has focused on modifying its structure to enhance bioavailability while maintaining its pharmacological activity. The addition of a propyl group has been found to improve lipid solubility without compromising its functional properties.
In conclusion, 5,6-dimethyl-4-nitro-benzodiazole (CAS No. 338423-41-9) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure allows for tailored modifications that enhance its performance in optoelectronics, sensors, and drug delivery systems. As research continues to uncover new properties and applications of this compound, it is poised to play a critical role in advancing modern materials science and technology.
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